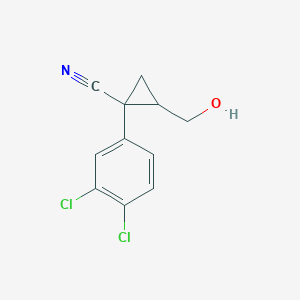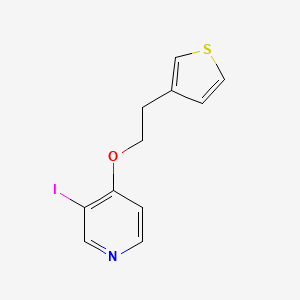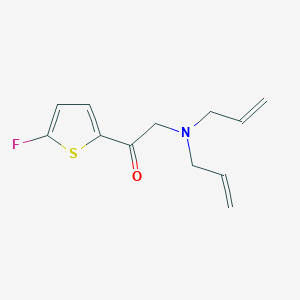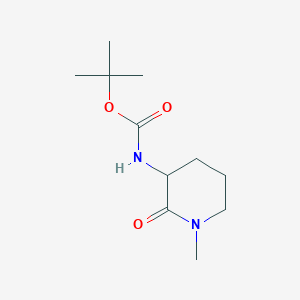
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H20N2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidinone derivative. One common method includes the following steps :
Starting Materials: tert-butyl carbamate and 1-methyl-2-oxopiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-oxopiperidin-3-yl)carbamate: Similar structure but different substitution pattern.
tert-Butyl (6-oxopiperidin-3-yl)carbamate: Another derivative with a different position of the oxo group.
tert-Butyl carbamate: A simpler compound without the piperidine ring.
Uniqueness
(R)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of specialized compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
tert-butyl N-(1-methyl-2-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-6-5-7-13(4)9(8)14/h8H,5-7H2,1-4H3,(H,12,15) |
Clave InChI |
MQSOTBQHRIMHGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCN(C1=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


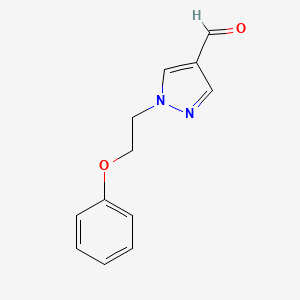
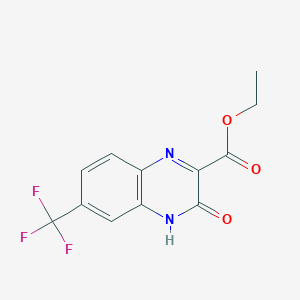
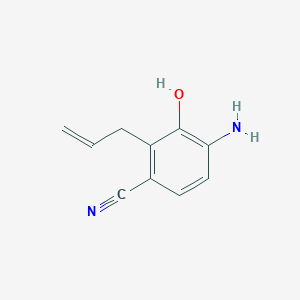


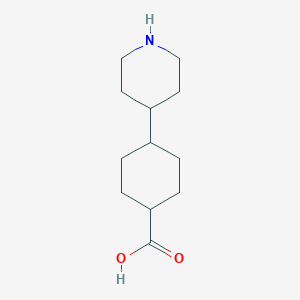
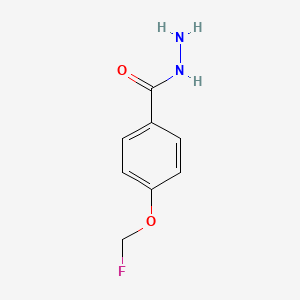
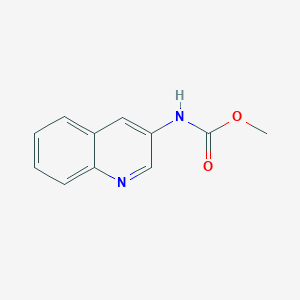
![Phenyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B8415259.png)
